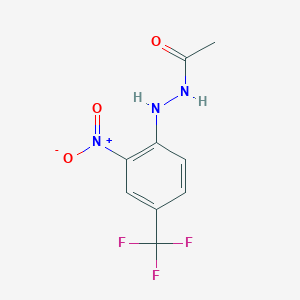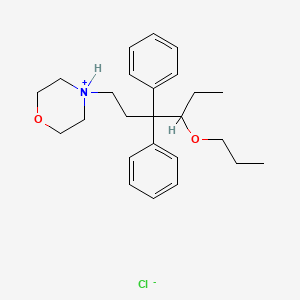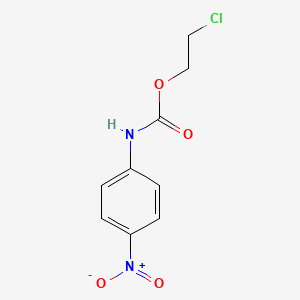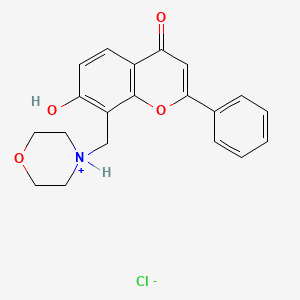
7-Hydroxy-8-morpholinomethylflavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-8-morpholinomethylflavone hydrochloride is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-8-morpholinomethylflavone hydrochloride typically involves the following steps:
Aminomethylation: The starting material, 7-hydroxyflavone, undergoes aminomethylation with morpholine in the presence of formaldehyde to introduce the morpholinomethyl group at the 8-position.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反応の分析
Types of Reactions
7-Hydroxy-8-morpholinomethylflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of 7-keto-8-morpholinomethylflavone.
Reduction: Formation of 7-hydroxy-8-morpholinomethyldihydroflavone.
Substitution: Formation of various substituted flavone derivatives depending on the nucleophile used.
科学的研究の応用
7-Hydroxy-8-morpholinomethylflavone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to modulate various biological targets.
作用機序
The mechanism of action of 7-Hydroxy-8-morpholinomethylflavone hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position play crucial roles in its biological activity. The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
7-Hydroxyflavone: The parent compound, known for its antioxidant and anti-inflammatory properties.
8-Morpholinomethylflavone: Lacks the hydroxyl group at the 7-position but retains the morpholinomethyl group.
7,8-Dihydroxyflavone: Contains hydroxyl groups at both the 7- and 8-positions, known for its neuroprotective effects.
Uniqueness
7-Hydroxy-8-morpholinomethylflavone hydrochloride is unique due to the presence of both the hydroxyl group at the 7-position and the morpholinomethyl group at the 8-position. This combination enhances its potential biological activity and makes it a valuable compound for further research and development.
特性
CAS番号 |
67238-86-2 |
|---|---|
分子式 |
C20H20ClNO4 |
分子量 |
373.8 g/mol |
IUPAC名 |
7-hydroxy-8-(morpholin-4-ium-4-ylmethyl)-2-phenylchromen-4-one;chloride |
InChI |
InChI=1S/C20H19NO4.ClH/c22-17-7-6-15-18(23)12-19(14-4-2-1-3-5-14)25-20(15)16(17)13-21-8-10-24-11-9-21;/h1-7,12,22H,8-11,13H2;1H |
InChIキー |
CQRQJCHIVKLWSR-UHFFFAOYSA-N |
正規SMILES |
C1COCC[NH+]1CC2=C(C=CC3=C2OC(=CC3=O)C4=CC=CC=C4)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


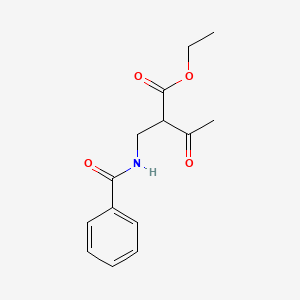
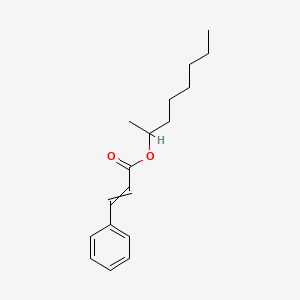
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
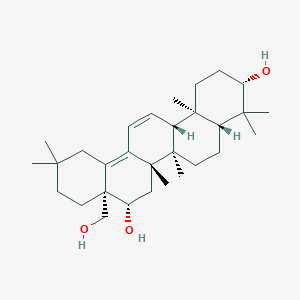
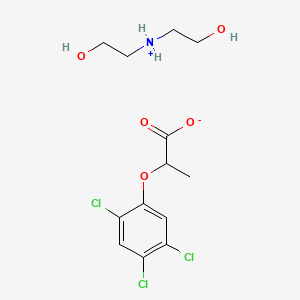
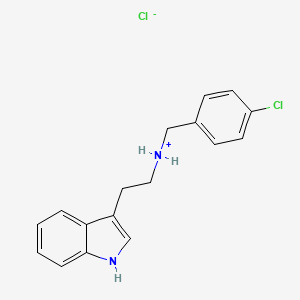

![2-[(6-Pentylundecan-6-yl)oxy]ethan-1-ol](/img/structure/B13766259.png)
